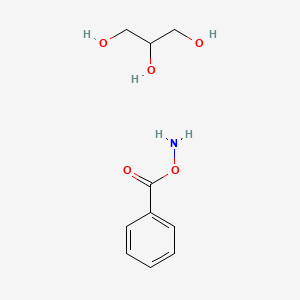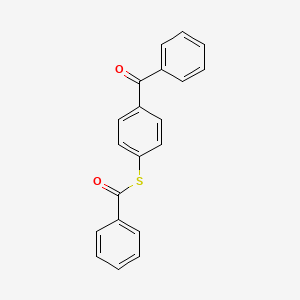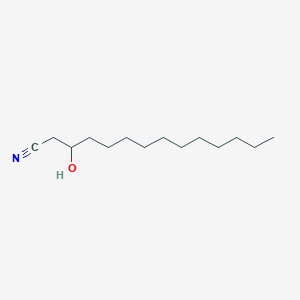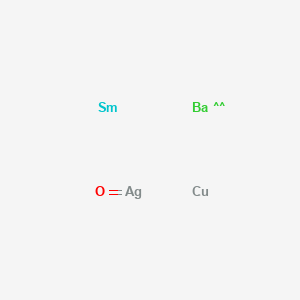![molecular formula C14H6BrNO2 B14298789 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile CAS No. 114039-33-7](/img/structure/B14298789.png)
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired naphthopyran structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthopyran core.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted naphthopyrans.
Applications De Recherche Scientifique
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photochromic behavior is due to the compound’s ability to undergo reversible structural changes, which are influenced by the molecular environment and external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carbonitrile: Similar structure but without the bromine substitution.
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 8-bromo-3-oxo-: Another variant with different substituents.
Uniqueness
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific bromine substitution, which imparts distinct photochromic properties and reactivity compared to other naphthopyran derivatives . This makes it particularly valuable in applications requiring precise control over light-induced molecular changes.
Propriétés
Numéro CAS |
114039-33-7 |
|---|---|
Formule moléculaire |
C14H6BrNO2 |
Poids moléculaire |
300.11 g/mol |
Nom IUPAC |
8-bromo-3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H6BrNO2/c15-10-2-3-11-8(5-10)1-4-13-12(11)6-9(7-16)14(17)18-13/h1-6H |
Clé InChI |
TZIHUOQTGYPTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C#N)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)





